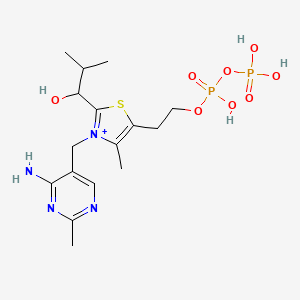
2-Methyl-1-hydroxypropyl-ThPP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-hydroxypropyl-THPP belongs to the class of organic compounds known as thiamine phosphates. These are thiamine derivatives in which the hydroxyl group of the ethanol moiety is substituted by a phosphate group. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound participates in a number of enzymatic reactions. In particular, this compound can be converted into S-(2-methylpropionyl)-dihydrolipoamide-e; which is catalyzed by the enzymes 2-oxoisovalerate dehydrogenase subunit alpha, mitochondrial and 2-oxoisovalerate dehydrogenase subunit beta, mitochondrial. In addition, Lipoamide and this compound can be converted into S-(2-methylbutanoyl)-dihydrolipoamide and thiamine pyrophosphate through the action of the enzymes 2-oxoisovalerate dehydrogenase subunit alpha, mitochondrial and 2-oxoisovalerate dehydrogenase subunit beta, mitochondrial. In humans, this compound is involved in the valine, leucine and isoleucine degradation pathway. This compound is also involved in several metabolic disorders, some of which include the methylmalonic aciduria pathway, 3-methylcrotonyl CoA carboxylase deficiency type I, the maple syrup urine disease pathway, and methylmalonate semialdehyde dehydrogenase deficiency.
2-methyl-1-hydroxypropylthiamine diphosphate is the diphosphate of thiamine(1+), substituted at C-2 of the thiazole ring by a hydroxylated sec-butyl group. It has a role as a mouse metabolite. It is a 1,3-thiazolium cation, an aminopyrimidine and a thiamine phosphate.
Aplicaciones Científicas De Investigación
Reductive Cleavage of Disulfides
Tris(3-hydroxypropyl)phosphine (THPP) has been recognized as a versatile, water-soluble, and air-stable reducing agent. It facilitates the rapid and irreversible reductive cleavage of disulfide bonds in various media. Its exceptional stability at biological pH allows the rapid reduction of a broad range of differentially functionalized small-molecule disulfides (McNulty et al., 2015).
Photodynamic Therapy (PDT)
Meso-Tetrakis (4-hydroxyphenyl) porphyrin (THPP) is utilized as a photosensitizer in photodynamic therapy (PDT), an alternative approach for cancer treatment. The interaction of THPP with various derivatives in aqueous solution enhances fluorescence intensity significantly, indicating its potential in pharmacokinetics and biodistribution studies related to PDT (Guo et al., 2005).
Mitochondria-Targeted Photodynamic Therapy
The preparation and thermal process-triggered release of water-soluble photosensitizer THPP using thermoresponsive polysaccharide hydroxypropyl cellulose demonstrates its potency as a mitochondria-targeted photodynamic therapy. The system allows manipulation of loading capacity and complex size by varying solution temperature, offering spatiotemporal therapeutic effects (Kawasaki et al., 2021).
Advanced Lithium-Sulfur Batteries
Tris(hydroxypropyl) phosphine (THPP) covalently modified on hydroxylated multi-walled carbon nanotubes shows promise as a functional interlayer for advanced lithium-sulfur batteries. It contributes to fast conversion kinetics of polysulfides, inhibition of the polysulfide shuttle effect, and the formation of a stable SEI layer, enhancing the battery's capacity and stability (Yang et al., 2022).
Air Stability of Aqueous Solutions
The air-stability of THPP in buffered solutions under ambient conditions has been studied. It maintains stability within a specific pH range, highlighting its potential for various applications requiring stable solutions (Moiseev & James, 2011).
Propiedades
Fórmula molecular |
C16H27N4O8P2S+ |
|---|---|
Peso molecular |
497.4 g/mol |
Nombre IUPAC |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-(1-hydroxy-2-methylpropyl)-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C16H26N4O8P2S/c1-9(2)14(21)16-20(8-12-7-18-11(4)19-15(12)17)10(3)13(31-16)5-6-27-30(25,26)28-29(22,23)24/h7,9,14,21H,5-6,8H2,1-4H3,(H4-,17,18,19,22,23,24,25,26)/p+1 |
Clave InChI |
SSYCSHKTIOHFEZ-UHFFFAOYSA-O |
SMILES canónico |
CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(C(C)C)O)CCOP(=O)(O)OP(=O)(O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



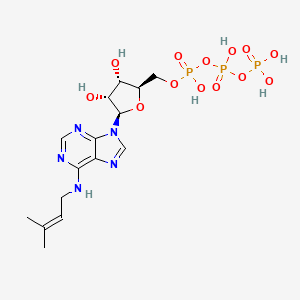

![Methanone, (2,6-dihydroxy-4-methoxyphenyl)[(1R,5S,6R)-4-methyl-5-(3-methyl-2-butenyl)-6-phenyl-3-cyclohexen-1-yl]-, rel-](/img/structure/B1260023.png)
![(5S,6R,9S,10R)-10-isocyano-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-ene](/img/structure/B1260025.png)
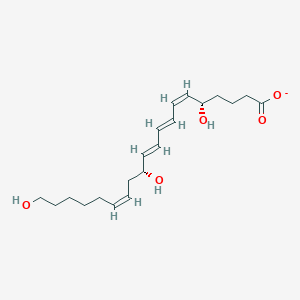

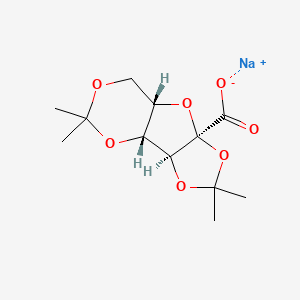
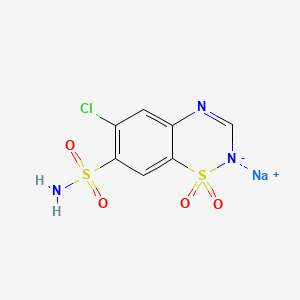
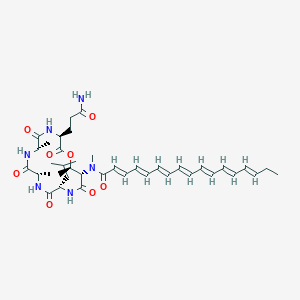
![(2R,3R)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1260034.png)
![(1S,4aR,5S)-5-[2-(3-furanyl)ethyl]-1,4a,6-trimethyl-2,3,4,5,8,8a-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1260036.png)
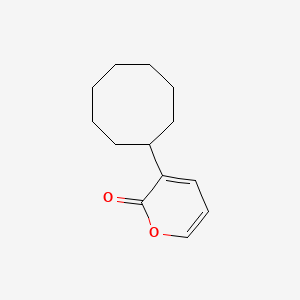

![1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B1260043.png)